N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring and thiophene carboxamide moiety play crucial roles in binding to target proteins and enzymes, modulating their activity. This compound may affect various cellular processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiophene carboxamides, such as:
- N-[4-[4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-4-[[3®-[(1-oxo-2-propen-1-yl)amino]-1-piperidinyl]methyl]-2-pyridinecarboxamide .
- N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
353468-01-6 |
---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4g/mol |
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18N2O2S/c20-16(15-5-4-12-22-15)18-14-8-6-13(7-9-14)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20) |
InChI Key |
MCAIPVUGMRIXBJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
solubility |
35 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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